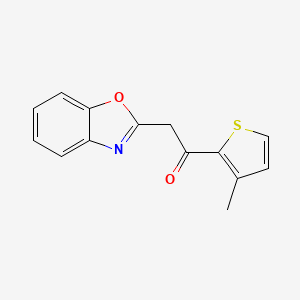
2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,3-benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one , also known as a benzoxazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N1O1 with a molecular weight of approximately 239.27 g/mol. Its structure features a benzoxazole moiety combined with a thiophene ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The compound has been evaluated against several bacterial strains:
- Gram-positive bacteria : Effective against Bacillus subtilis.
- Gram-negative bacteria : Limited activity observed against Escherichia coli.
- Fungi : Some derivatives show antifungal properties against Candida albicans.
In a study involving various benzoxazole derivatives, it was found that the minimal inhibitory concentrations (MIC) for the most active compounds ranged from 7.81 to 250 µg/ml, demonstrating a broad spectrum of activity but with varying effectiveness compared to standard drugs like fluconazole .
Antitumor Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. The compound has shown cytotoxic effects on several cancer cell lines:
- Breast cancer : Active against MCF-7 and MDA-MB series.
- Lung cancer : Effective on A549 and H1975 cell lines.
- Prostate cancer : Notable activity against PC3 cells.
A structure–activity relationship (SAR) analysis indicated that modifications in the benzoxazole structure could enhance its cytotoxicity against specific cancer types . For instance, compounds with electron-donating substituents exhibited improved activity compared to those with electron-withdrawing groups.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been linked to its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. In vitro studies have shown that certain derivatives can significantly reduce MMP activity, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Screening
A comprehensive study screened multiple benzoxazole derivatives for antimicrobial efficacy. The results indicated that while many compounds had low antibacterial activity, specific derivatives exhibited selective action against Gram-positive bacteria. The findings highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Efficacy
In a study focusing on breast and lung cancer cell lines, several derivatives of the compound were tested for cytotoxicity. The results demonstrated that modifications to the thiophene ring could lead to increased potency against specific cancer cells. For example, one derivative showed more than a threefold increase in efficacy compared to its parent compound .
特性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(3-methylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-9-6-7-18-14(9)11(16)8-13-15-10-4-2-3-5-12(10)17-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPSVRIWJXLXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














